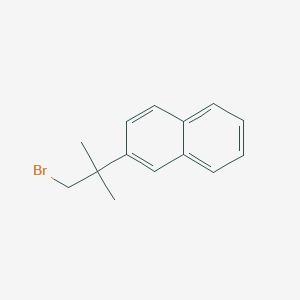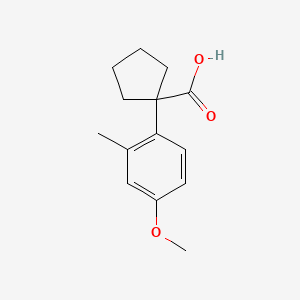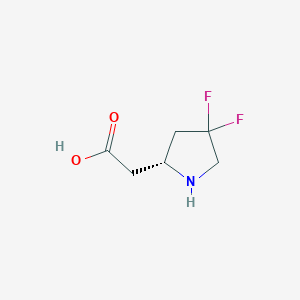
2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile is a compound that has garnered significant interest due to its unique chemical structure and potential applications. This compound belongs to the class of cyclobutyl carbinol nitriles and features a cyano group (CN) and a hydroxyl group (OH) attached to the same carbon atom. It was first synthesized by researchers at the University of Illinois in 2004 using a photochemical reaction to convert 2-cyanocyclobutanone to this compound.
準備方法
Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile can be synthesized through several methods, involving both photochemical and thermal reactions. The initial synthesis involved a photochemical reaction to convert 2-cyanocyclobutanone to the desired compound. Other methods include thermal reactions that have been characterized by techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential industrial-scale production. The scalability of the photochemical and thermal reactions used in its synthesis would need to be evaluated for industrial applications.
化学反応の分析
Types of Reactions: 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the cyano and hydroxyl groups, which provide reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typical conditions involve controlled temperatures and the use of solvents such as ethanol and methanol.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted nitriles.
科学的研究の応用
2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile has been used as a reagent in the synthesis of other compounds, such as pyrrolidines and piperidines. Its unique structure and reactivity make it a valuable intermediate in organic synthesis. Additionally, the compound has shown potential in biological applications, including antimicrobial and antifungal activities. It has also been investigated for its anticancer potential.
作用機序
The mechanism by which 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile exerts its effects involves interactions with various molecular targets and pathways. The cyano and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in different chemical reactions. The compound’s antimicrobial and antifungal activities are likely due to its ability to disrupt cellular processes in microorganisms.
類似化合物との比較
Similar Compounds: Similar compounds to 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile include other cyclobutyl carbinol nitriles and related nitrile-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of a cyano group and a hydroxyl group attached to the same carbon atom.
特性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC名 |
2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile |
InChI |
InChI=1S/C7H9NO/c1-5-2-6(3-5)7(9)4-8/h6-7,9H,1-3H2 |
InChIキー |
HDSLEHKDXOOJHI-UHFFFAOYSA-N |
正規SMILES |
C=C1CC(C1)C(C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


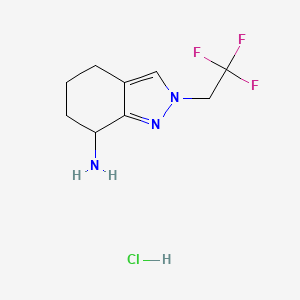
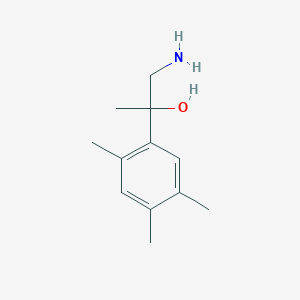

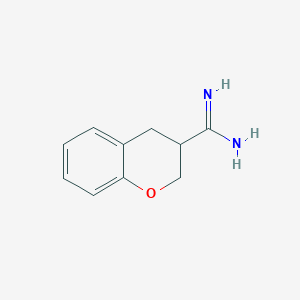
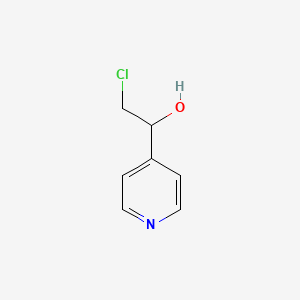


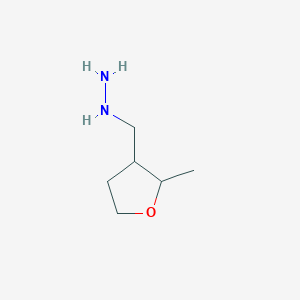


![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
